3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide
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Overview
Description
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a diethylsulfamoyl group attached to a benzamide structure, with a hydroxyphenyl substituent. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry, due to their antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with diethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with benzoyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nitration using a mixture of nitric acid and sulfuric acid
Major Products Formed
Oxidation: Formation of 3-(diethylsulfamoyl)-N-(2-oxophenyl)benzamide
Reduction: Formation of 3-(diethylamino)-N-(2-hydroxyphenyl)benzamide
Substitution: Formation of nitro or halogenated derivatives of the compound
Scientific Research Applications
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and proliferation. Additionally, the hydroxyphenyl group may enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfathiazole: Another sulfonamide used as an antibiotic.
2-(2-hydroxyphenyl)benzothiazole: A compound with similar structural features but different applications.
Uniqueness
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide is unique due to the presence of both a diethylsulfamoyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-19(4-2)24(22,23)14-9-7-8-13(12-14)17(21)18-15-10-5-6-11-16(15)20/h5-12,20H,3-4H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKOPGBBHROFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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